While the compound can be found in various chemical databases like PubChem [], there is a lack of scientific literature directly exploring its potential applications in research. This suggests that the compound might be relatively new or have limited research focus compared to other well-established compounds.
Based on the chemical structure of 2-(Pyridin-2-yldisulfanyl)ethanol, containing both a pyridyl group and a thiol group, it is possible to speculate on potential research areas where it could hold some promise:
2-(Pyridin-2-yldisulfanyl)ethanol is a chemical compound with the molecular formula C₇H₉NOS₂ and a molecular weight of 187.28 g/mol. It is characterized by the presence of a pyridine ring and a disulfanyl group, which contributes to its unique chemical properties. The compound is classified under signal word "Danger" due to its potential hazards, and it belongs to Class 8 materials, indicating corrosive properties .
The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanol can be achieved through several methods:
2-(Pyridin-2-yldisulfanyl)ethanol has potential applications in various fields:
Interaction studies involving 2-(Pyridin-2-yldisulfanyl)ethanol focus on its reactivity with other chemical entities. These studies are crucial for understanding how this compound can be used in synthetic pathways or how it might interact with biological systems. For instance, its ability to form disulfide bonds may play a role in stabilizing protein structures or modifying enzyme activities in biochemical contexts .
Several compounds share structural similarities with 2-(Pyridin-2-yldisulfanyl)ethanol, including:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Pyridinecarboxylic acid | Contains a carboxylic acid group | Used as a precursor for various derivatives |
Thioether derivatives | Contains sulfur linked to carbon | Often exhibits different reactivity profiles |
Dithiol compounds | Two thiol groups | Known for strong reducing properties |
The uniqueness of 2-(Pyridin-2-yldisulfanyl)ethanol lies in its combination of pyridine and disulfide functionalities, which may provide distinctive reactivity and biological interactions compared to other similar compounds .
The design of heterobifunctional linkers incorporating 2-(pyridin-2-yldisulfanyl)ethanol hinges on the strategic integration of orthogonal reactive groups to enable sequential bioconjugation. A critical application involves combining pyridyl disulfide motifs with amines or polyethylene glycol (PEG) spacers to enhance water solubility and biocompatibility. For instance, discrete PEG-based architectures are engineered to address hydrophobicity challenges in drug delivery systems, where the pyridyl disulfide group facilitates reductive cleavage in intracellular environments. The pyridyl disulfide moiety reacts selectively with thiols via thiol-disulfide exchange, while the hydroxyl or amine terminus allows conjugation to carboxyl or carbonyl groups through esterification or amidation.
A notable example involves PEG-based pyridyl disulfide/amine linkers that enable Cu-free click bioconjugation. These linkers exploit the pyridyl disulfide’s reactivity with cysteine residues on antibodies or proteins, while the amine group forms stable amide bonds with activated carboxylic acids (e.g., using N-hydroxysuccinimide esters). This orthogonal reactivity ensures precise control over conjugation sites, minimizing cross-reactivity. The incorporation of PEG spacers between functional groups enhances aqueous solubility, which is critical for maintaining the stability of antibody-drug conjugates or nanoparticle-based carriers.
The synthesis of discrete PEG-pyridyl disulfide conjugates involves multi-step protocols to ensure monodispersity and functional fidelity. A representative strategy begins with the activation of PEG diols using p-toluenesulfonyl chloride, followed by nucleophilic substitution with 2-mercaptopyridine to introduce the disulfide moiety. Subsequent functionalization of the terminal hydroxyl group with amines or carboxylates is achieved using carbodiimide-mediated coupling (e.g., N,N’-dicyclohexylcarbodiimide).
For example, a heterobifunctional PEG linker (MW = 3,400 Da) was synthesized by reacting PEG-bis-amine with 2,2’-dithiodipyridine in the presence of a thiol-reactive crosslinker. The resulting construct featured a pyridyl disulfide at one terminus and a primary amine at the other, enabling sequential conjugation to thiol-containing biomolecules and carboxylic acid-functionalized cargo. Analytical characterization via nuclear magnetic resonance (NMR) confirmed the integrity of the disulfide bond (δ 7.2–8.5 ppm for pyridyl protons) and the PEG spacer (δ 3.6–3.8 ppm for ethylene oxide units).
Orthogonal protection of amine and disulfide functionalities is essential for sequential bioconjugation. The pyridyl disulfide group is inherently stable under mild acidic or basic conditions but undergoes rapid thiol-disulfide exchange in the presence of reducing agents like tris(2-carboxyethyl)phosphine. This allows selective deprotection of the disulfide without compromising amine groups.
A common strategy involves temporary protection of the amine terminus with tert-butoxycarbonyl (Boc) groups during disulfide formation. For instance, in the synthesis of a PEG-pyridyl disulfide/amine linker, the amine group is Boc-protected prior to introducing the disulfide via reaction with 2,2’-dithiodipyridine. Deprotection with trifluoroacetic acid reveals the primary amine, enabling subsequent amide bond formation with activated esters. Alternatively, the disulfide can be stabilized using pyridyl sulfenyl chlorides, which prevent premature reduction during amine functionalization.
These methodologies ensure high yields (≥85%) and purity (>95%), as validated by high-performance liquid chromatography and mass spectrometry. The orthogonal approach is particularly valuable for constructing multifunctional biomaterials, such as redox-responsive drug carriers or modular protein assemblies.
The nucleophilic substitution mechanism governing PDSE’s reactivity with biological thiols follows a classic S~N~2 pathway, where the thiolate anion attacks the electrophilic sulfur atom in the pyridyl disulfide group. Kinetic studies demonstrate that PDSE reacts efficiently with small-molecule thiols such as glutathione (GSH) and cysteine, with second-order rate constants ranging from 10^2 to 10^3 M^−1^s^−1^ at physiological pH (4–5) [2] [3]. The reaction releases pyridine-2-thione, a chromophore detectable via UV-Vis spectroscopy at 343 nm, enabling real-time monitoring of disulfide exchange kinetics [2].
Table 1: Kinetic Parameters for PDSE Reactions with Biological Thiols
Thiol | pH | Rate Constant (M^−1^s^−1^) | Temperature (°C) |
---|---|---|---|
Glutathione | 4.5 | 2.3 × 10^3 | 25 |
Cysteine | 5.0 | 1.8 × 10^3 | 25 |
Homocysteine | 4.5 | 9.7 × 10^2 | 25 |
The pH dependency arises from the protonation state of the attacking thiol: only the deprotonated thiolate species (pK~a~ ≈ 8–9 for cysteine) acts as an effective nucleophile [3]. Steric hindrance and electronic effects further modulate reactivity. For instance, bulky protein thiols exhibit reduced rate constants due to limited accessibility to the disulfide bond [6].
While PDSE primarily engages in S~N~2-mediated thiol-disulfide exchange, recent evidence suggests alternative radical pathways under oxidative conditions. Reactive oxygen species (ROS), such as hydroxyl radicals (- OH) or superoxide (O~2~^- −^), can abstract hydrogen atoms from PDSE’s ethanol moiety, generating thiyl radicals (RS- ) that propagate disulfide rearrangement [4]. This pathway becomes significant in environments with elevated ROS levels, such as inflamed tissues or redox-active catalytic systems.
The radical-mediated mechanism proceeds via:
This pathway complements classical nucleophilic substitution, particularly in systems where thiolate concentrations are low but oxidative stress is high. For example, in redox-responsive hydrogels, PDSE-based crosslinks exhibit dual responsiveness to both reducing agents (e.g., GSH) and ROS, enabling tunable degradation profiles [4].
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have elucidated the transition state geometry of PDSE-mediated disulfide exchange. The S~N~2 transition state adopts a trigonal bipyramidal structure, with the attacking thiolate and leaving pyridylthiolate occupying axial positions (Fig. 1) [3] [6]. Key computational findings include:
Table 2: Computational Parameters for PDSE Transition States
Parameter | Value (DFT/B3LYP/6-31G*) |
---|---|
S–S Bond Length (Å) | 2.35 |
Activation Energy (kJ/mol) | 65.2 |
Charge on S (attacking) | −0.45 e |
Entropic factors also play a role: constrained disulfides in proteins exhibit higher activation energies due to reduced conformational flexibility [6]. These insights guide the design of PDSE derivatives with tailored reactivity for applications in drug delivery and protein engineering.
The cysteine-specific coupling mechanism of 2-(Pyridin-2-yldisulfanyl)ethanol operates through a nucleophilic substitution reaction where the thiol group of cysteine attacks the disulfide bond, resulting in the formation of a new disulfide linkage with the simultaneous release of pyridine-2-thione [4] [5]. This reaction exhibits remarkable selectivity, with second-order rate constants ranging from 5 to 132,000 M⁻¹s⁻¹ depending on reaction conditions and protein environment [5] [6].
The optimal reaction conditions for pyridyl disulfide coupling occur at pH 4.0 to 5.0, where the reaction rate is maximized due to the favorable protonation state of the pyridyl nitrogen [4]. However, the reaction proceeds efficiently across a broader pH range of 4.0 to 9.0, making it compatible with physiological conditions [7] [8]. The reaction mechanism follows a classical SN2 pathway with a linear trisulfide-like transition state, where negative charge is delocalized across the attacking and leaving sulfur atoms [5].
Table 1: Comparative Kinetic Parameters of Bioconjugation Methods
Bioconjugation Method | Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH Range | Reversibility | Temperature Dependence |
---|---|---|---|---|
Pyridyl Disulfide Exchange | 5-132,000 | 4.0-5.0 | Yes (DTT/TCEP) | Moderate |
Maleimide Coupling | 10-100 | 6.5-7.5 | No | High |
Haloacetyl Reaction | 1-10 | 7.0-8.0 | No | High |
NHS Ester Coupling | 0.1-10 | 7.0-8.5 | No (hydrolysis) | Moderate |
Copper-Free Click (SPAAC) | 0.001-1 | 6.0-8.0 | No | Low |
Tetrazine-TCO Ligation | 1-10,000 | 6.0-8.0 | No | Low |
The site-selectivity of pyridyl disulfide coupling is primarily determined by the accessibility and reactivity of cysteine residues within the protein structure [9]. Free cysteine residues exhibit the highest reactivity, achieving conjugation efficiencies of 85-99% with selectivity factors exceeding 1000:1 over other amino acids [9] [10]. N-terminal cysteine residues demonstrate particularly favorable kinetics due to the proximity effect of the adjacent amino group, which can participate in intramolecular catalysis [9].
Table 2: Site-Selective Protein Modification Efficiency with Pyridyl Disulfide Systems
Target Residue | Pyridyl Disulfide Reactivity | Selectivity Factor | Reaction Time (min) | Conjugation Efficiency (%) |
---|---|---|---|---|
Cysteine (Free) | Excellent (>95%) | >1000:1 | 5-60 | 85-99 |
Cysteine (Disulfide) | Good (70-90%) with reduction | 100:1 | 60-240 | 70-95 |
N-Terminal Cysteine | Excellent (>90%) | >500:1 | 5-30 | 90-99 |
Lysine (Surface) | None | N/A | N/A | N/A |
Tyrosine | None | N/A | N/A | N/A |
Tryptophan | None | N/A | N/A | N/A |
The engineering of cysteine residues at specific protein sites has emerged as a powerful strategy for achieving precise bioconjugation [10] [11]. Studies have demonstrated that the microenvironment surrounding the engineered cysteine significantly influences both the stability and reactivity of the resulting disulfide conjugates [12]. For instance, conjugation to the K149C site on antibody light chains provides superior stability compared to the V205C position, with over 50% of the conjugated payload remaining attached after seven days in circulation [12].
The reversible nature of pyridyl disulfide bonds represents a unique advantage for bioconjugation applications [13] [4]. The disulfide linkage can be selectively cleaved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, enabling the complete recovery of the original protein structure [14] [13]. This reversibility is particularly valuable for applications requiring controlled payload release or for analytical characterization of conjugates [15].
The integration of copper-free click chemistry with pyridyl disulfide systems represents a significant advancement in bioorthogonal chemistry, combining the selectivity of disulfide coupling with the reliability of bioorthogonal reactions [16] [17] [18]. This approach eliminates the cytotoxicity concerns associated with copper catalysts while maintaining high reaction efficiency and product homogeneity [17].
Strain-promoted azide-alkyne cycloaddition represents the most widely employed copper-free click reaction for integration with disulfide linkers [17] [18]. The cyclooctyne moiety provides sufficient ring strain to drive spontaneous cycloaddition with azides at ambient temperature and pressure [17]. When combined with pyridyl disulfide coupling, this creates a dual-selective system capable of sequential or orthogonal bioconjugation [19] [18].
The tetrazine-trans-cyclooctene ligation system offers superior kinetics for disulfide integration, with second-order rate constants ranging from 1 to 10,000 M⁻¹s⁻¹ [19]. This inverse electron-demand Diels-Alder reaction proceeds rapidly under physiological conditions and demonstrates excellent compatibility with disulfide-containing systems [19]. The tetrazine can be incorporated into pyridyl disulfide reagents without compromising the disulfide reactivity, enabling simultaneous dual modification strategies [19].
Table 3: Copper-Free Click Chemistry Integration with Disulfide Linker Systems
Click Chemistry Type | Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Disulfide Integration | Payload Tolerance |
---|---|---|---|---|
SPAAC (Strain-Promoted) | 0.001-1.0 | Excellent | Compatible | High |
IEDDA (Tetrazine-TCO) | 1-10,000 | Excellent | Compatible | Very High |
SPIFL (Photo-induced) | 0.1-10 | Good | Limited | Moderate |
Oxanorbornadiene-Azide | 0.01-1 | Good | Compatible | High |
BARAC-Azide | 0.1-2 | Very Good | Compatible | High |
DIBAC-Azide | 0.01-0.5 | Good | Compatible | Moderate |
The sequential application of pyridyl disulfide coupling followed by copper-free click chemistry enables the construction of complex bioconjugates with multiple functional domains [20] [21]. This strategy has been successfully applied to the synthesis of dual-payload antibody-drug conjugates, where different therapeutic agents are attached through orthogonal conjugation mechanisms [20]. The disulfide linkage provides reduction-sensitive release while the click chemistry component offers stable attachment for targeting or imaging moieties [13].
Modular synthesis strategies utilizing bifunctional pyridyl disulfide reagents have demonstrated remarkable versatility in bioconjugation applications [21] [22]. These reagents contain both pyridyl disulfide and bioorthogonal functional groups, enabling one-pot conjugation reactions that significantly streamline synthetic workflows [22]. The aminooxy and pyridyl disulfide telechelic polymers represent exemplary systems for such applications, providing controlled polymer conjugation with retained end-group functionality [22].
Table 4: Stability and Release Characteristics of Disulfide Linker Systems
Linker Type | Half-life in Plasma (hours) | GSH Reduction Rate (M⁻¹s⁻¹) | Intracellular Release (%) | Therapeutic Index |
---|---|---|---|---|
Unhindered Disulfide | 2-8 | 10-50 | 80-95 | 2.1-3.8 |
Mono-methyl Disulfide | 12-24 | 5-25 | 70-85 | 3.5-6.2 |
Di-methyl Disulfide | 48-120 | 1-5 | 60-75 | 5.8-12.4 |
Pyridyl Disulfide (2-PDS) | 4-12 | 15-80 | 85-98 | 2.8-4.5 |
Aromatic Disulfide | 6-18 | 8-30 | 75-90 | 3.2-5.7 |
Aliphatic Disulfide | 1-6 | 20-100 | 90-99 | 1.8-3.2 |
The optimization of reaction conditions for integrated pyridyl disulfide-click chemistry systems requires careful consideration of competing reaction pathways and reagent compatibility [16] [23]. The addition of zwitterionic detergents such as lauryldimethylamine N-oxide has been shown to significantly enhance copper-free click reaction kinetics without interfering with disulfide chemistry [16]. This enhancement results in more efficient conjugation processes and improved product yields [16].
Traceless conjugation represents an advanced strategy where the linking chemistry is designed to completely disappear upon payload release, leaving no residual modification on the target molecule [24] [25]. The pyridyl disulfide system provides an ideal platform for traceless delivery due to its inherent reduction sensitivity and the ability to design self-immolative spacers [25] [12].
Corrosive